molecular formula C42H71NO34 B8070268 6-Amino-6-deoxy-beta-cyclodextrin

6-Amino-6-deoxy-beta-cyclodextrin

Cat. No.: B8070268
M. Wt: 1134.0 g/mol
InChI Key: OZBFLQITCMCIOY-UHFFFAOYSA-N
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Description

6-Amino-6-deoxy-beta-cyclodextrin is a modified cyclodextrin molecule with a unique structure that includes an amino group at the sixth carbon position and a missing oxygen atom at the same position. This compound is known for its ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications.

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of 6-Amino-6-deoxy-beta-cyclodextrin involves large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product quality.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium periodate.

  • Reduction: Employing reducing agents such as sodium borohydride.

  • Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The reactions can lead to the formation of derivatives with different functional groups, enhancing the compound's properties and applications.

Scientific Research Applications

6-Amino-6-deoxy-beta-cyclodextrin is widely used in various fields:

  • Chemistry: It serves as a chiral selector in enantioselective separations and as a stabilizer for unstable compounds.

  • Biology: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

  • Medicine: It aids in the development of therapeutic agents by forming inclusion complexes with active pharmaceutical ingredients.

  • Industry: It is employed in food and beverage industries as a stabilizer and preservative.

Mechanism of Action

The mechanism by which 6-Amino-6-deoxy-beta-cyclodextrin exerts its effects involves the formation of inclusion complexes with guest molecules. The amino group enhances the binding affinity, while the cavity of the cyclodextrin molecule provides a suitable environment for encapsulating the guest molecules. This interaction can alter the physical and chemical properties of the guest molecules, leading to improved stability and solubility.

Comparison with Similar Compounds

  • Beta-cyclodextrin: The unmodified form without the amino group.

  • Alpha-cyclodextrin and Gamma-cyclodextrin: Other types of cyclodextrins with different cavity sizes.

  • Heptakis (6-deoxy-6-amino)beta-cyclodextrin: Another derivative with a similar structure but different functional groups.

Uniqueness: 6-Amino-6-deoxy-beta-cyclodextrin stands out due to its enhanced binding affinity and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it more versatile and effective compared to its unmodified and other modified counterparts.

Properties

IUPAC Name

5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBFLQITCMCIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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